Chromium boride (Cr2B)

Übersicht

Beschreibung

Chromium boride (Cr2B) is an inorganic compound that belongs to the family of chromium borides. It is known for its high hardness, high melting point, and excellent wear resistance. Chromium boride is typically used in applications that require materials with high durability and resistance to extreme conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromium boride can be synthesized through various methods, including:

Direct Reaction of Elemental Powders: Chromium and boron powders are mixed and heated to high temperatures to form chromium boride.

Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of chromium and boron powders, which propagates through the material, forming chromium boride.

Borothermic Reduction: Chromium oxide is reduced with boron at high temperatures to produce chromium boride.

Molten Salt Growth: Chromium and boron are dissolved in a molten salt medium, and upon cooling, chromium boride crystals are formed.

Industrial Production Methods: In industrial settings, chromium boride is often produced using the powder-pack boriding method. This involves packing chromium metal with a boron-containing powder and heating it to high temperatures. The boron diffuses into the chromium, forming a layer of chromium boride on the surface.

Analyse Chemischer Reaktionen

Solid-Phase Reaction with Titanium Diboride

Chromium reacts with titanium diboride (TiB₂) in vacuum environments to form Cr₂B through a solid-phase mechanism below 1,580°C. Key characteristics include:

| Parameter | Value |

|---|---|

| Temperature range | 1,200–1,580°C |

| Reaction time | 2 hours |

| Layer thickness | 40 μm |

| Primary product | Cr₂B |

Above 1,580°C, the interaction shifts to a contact melting mechanism, forming a eutectic system with a composition of 14% TiB₂ at 1,580°C . This liquid phase wets TiB₂ surfaces with a contact angle of 75° at 1,600°C, decreasing to 10° at 1,950°C .

Phase Evolution in Eutectic Systems

The Cr–TiB₂ quasibinary system reveals distinct phase regions:

| Region | Dominant Phases |

|---|---|

| Hypoeutectic (<14% TiB₂) | Cr, Cr₂B, Cr₂TiB₂ |

| Eutectic (14% TiB₂) | Liquid phase + TiB₂ |

Ternary compounds like Cr₂TiB₂ form at higher TiB₂ concentrations, with reaction kinetics accelerating above 1,600°C .

Thermodynamic Stability and Competing Reactions

While Cr₂B forms in Cr–TiB₂ systems, its stability is context-dependent:

-

In Cr₂O₃–B reactions , Cr₂B is absent due to boron deficiency, favoring CrB, Cr₃B₄, and CrB₂ instead .

-

In Cr–B direct reactions , Cr₂B forms alongside Cr₅B₃ and CrB at temperatures exceeding 1,400°C .

Reaction Mechanisms with Niobium

Though not directly involving Cr₂B, studies on CrB₂–Nb composites reveal boron redistribution mechanisms:

-

Nb reacts with CrB₂ to form NbB₂, leaving boron-deficient phases like Cr₂B₃ and Cr₃B₄ .

-

This suggests Cr₂B could theoretically form in boron-deficient environments, though experimental evidence is limited .

Key Data Tables

Table 1: Cr₂B Formation Conditions in Cr–TiB₂ Reactions

| Parameter | Value |

|---|---|

| Threshold temperature | 1,580°C ± 20°C |

| Eutectic composition | 14 wt% TiB₂ |

| Wetting behavior | θ = 75° (1,600°C) → 10° (1,950°C) |

Table 2: Competing Chromium Boride Phases

| Starting Materials | Primary Products | Temperature Range |

|---|---|---|

| Cr₂O₃ + B | CrB, Cr₃B₄, CrB₂ | 1,600°C |

| Metallic Cr + B | Cr₂B, Cr₅B₃, CrB | >1,400°C |

Wissenschaftliche Forschungsanwendungen

Properties of Chromium Boride

Chromium boride possesses several key properties that contribute to its utility in various applications:

- High Hardness: Chromium boride is known for its exceptional hardness, typically ranging between 21 to 23 GPa, which makes it an ideal candidate for wear-resistant applications .

- Thermal Stability: With a melting point around 2100 °C, chromium boride maintains stability under extreme temperatures, making it suitable for high-temperature environments .

- Electrical Conductivity: It exhibits good electrical conductivity, which is beneficial for electronic applications .

- Corrosion Resistance: The compound shows significant resistance to oxidation and corrosion, enhancing the durability of coated materials .

Aerospace Industry

Chromium boride is extensively used in the aerospace sector due to its ability to withstand extreme conditions. It is employed in:

- Gas Turbines and Jet Engines: Components made from chromium boride are crucial for high-temperature applications where materials must endure significant thermal stress .

Cutting Tools and Wear-Resistant Coatings

The hardness and wear resistance of chromium boride make it an excellent material for:

- Cutting Tools: It is utilized in the manufacturing of cutting tools that require durability and performance under high-stress conditions.

- Protective Coatings: Chromium boride coatings enhance the surface properties of metals and ceramics, providing protection against wear, corrosion, and oxidation .

Refractory Materials

Due to its high melting point and stability, chromium boride is used in:

- Refractory Bricks and Crucibles: These materials are essential in industries such as steel and glass manufacturing, where high-temperature processes are common .

Electronics

In the electronics sector, chromium boride is being explored for:

- Conductive Ceramics: Its electrical properties make it a potential candidate for developing conductive ceramics and electronic components that require high thermal and electrical conductivity .

Additive Manufacturing

The use of chromium boride powder in additive manufacturing (3D printing) is gaining traction due to its unique properties:

- Production of Complex Parts: Its ability to produce high-performance parts makes it valuable in various industrial applications .

Production of Chromium Boride Layers on Carbon Steel

A study demonstrated the effectiveness of chromium boride layers applied to carbon steel through a conversion treatment process. The resulting layers exhibited enhanced hardness and wear resistance, making them suitable for various industrial applications .

Nanocatalyst Development for Lithium-Sulfur Batteries

Research has highlighted the development of a chromium boride nanocatalyst designed to improve lithium-sulfur battery performance. This catalyst showed superior cycling stability and efficiency, significantly enhancing sulfur conversion kinetics compared to conventional catalysts .

Wirkmechanismus

The mechanism by which chromium boride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and wear resistance make it effective in applications requiring durable materials. The molecular targets and pathways involved include:

Surface Hardening: Chromium boride forms a hard surface layer that resists wear and abrasion.

Thermal Stability: Its high melting point allows it to maintain structural integrity at elevated temperatures.

Chemical Resistance: Chromium boride is resistant to oxidation and corrosion, making it suitable for harsh environments.

Vergleich Mit ähnlichen Verbindungen

Chromium boride can be compared with other similar compounds, such as:

Chromium Monoboride (CrB): Similar in composition but with different stoichiometry and properties.

Chromium Diboride (CrB2): Known for its high hardness and thermal stability, similar to chromium boride.

Tungsten Boride (WB): Another transition metal boride with high hardness and wear resistance.

Titanium Boride (TiB2): Used in similar applications due to its high hardness and thermal stability.

Uniqueness: Chromium boride is unique due to its specific combination of hardness, thermal stability, and chemical resistance, making it suitable for a wide range of demanding applications.

Biologische Aktivität

Chromium boride (Cr₂B) is an inorganic compound that has garnered attention due to its unique properties, including high hardness, wear resistance, and potential applications in various fields, including biomedical engineering. This article delves into the biological activity of Cr₂B, exploring its synthesis, properties, mechanisms of action, and implications for biomedical applications.

Overview of Chromium Boride (Cr₂B)

Chromium boride is a member of the chromium boride family, characterized by its high melting point (~2100 °C), exceptional hardness (21-23 GPa), and good thermal and electrical conductivity. It is primarily synthesized through various methods such as direct reaction of elemental powders, self-propagating high-temperature synthesis (SHS), and borothermic reduction .

Properties

| Property | Value |

|---|---|

| Chemical Formula | Cr₂B |

| Hardness | 21-23 GPa |

| Melting Point | ~2100 °C |

| Bending Strength | 690 MPa |

| Crystal Structure | Orthorhombic |

The biological activity of Cr₂B can be attributed to its interaction with biological systems at the molecular level. Key aspects include:

- Biocompatibility : Cr₂B has been studied for its potential use in biomedical applications due to its biocompatibility. It is considered suitable for coatings on implants where wear resistance and durability are critical .

- Surface Modification : The compound forms a hard boride layer on materials through processes like boriding, which enhances the surface properties of metals. This process involves the diffusion of boron into the substrate material at elevated temperatures (700-1000 °C).

Case Studies and Research Findings

- Biomedical Applications : Research has indicated that chromium boride coatings can improve the wear resistance of orthopedic implants. A study demonstrated that Cr₂B coatings on titanium substrates significantly enhanced their tribological properties, making them more suitable for load-bearing applications .

- Wear Resistance : In a comparative study, Cr₂B was found to outperform other coatings in terms of wear resistance under simulated physiological conditions. The study highlighted its potential for applications in dental materials and surgical instruments .

- Chemical Stability : Investigations into the chemical stability of Cr₂B revealed that it maintains structural integrity under various physiological conditions, which is crucial for long-term applications in medical devices .

Synthesis Methods

The synthesis of Cr₂B can be achieved through several methods:

- Direct Reaction : Mixing chromium and boron powders at high temperatures.

- Self-Propagating High-Temperature Synthesis (SHS) : Utilizing exothermic reactions between chromium and boron.

- Borothermic Reduction : Reducing chromium oxide with boron at elevated temperatures.

These methods yield different morphologies and particle sizes, which can influence the biological activity of the resulting material.

Eigenschaften

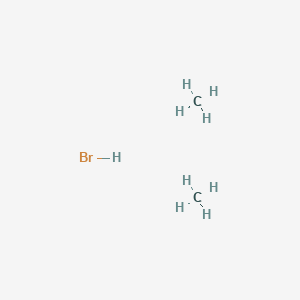

IUPAC Name |

methane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4.BrH/h2*1H4;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBHCAQZIBCNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923206 | |

| Record name | Methane--hydrogen bromide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-80-3 | |

| Record name | Chromium boride (Cr2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane--hydrogen bromide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.